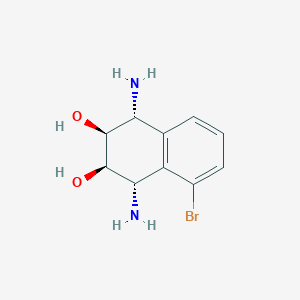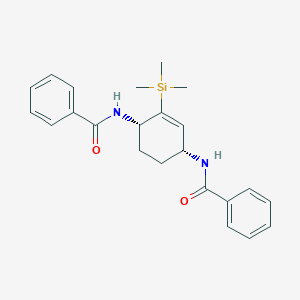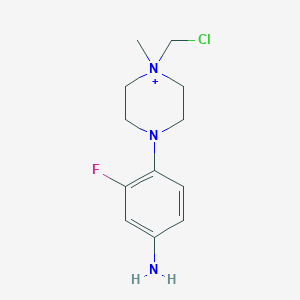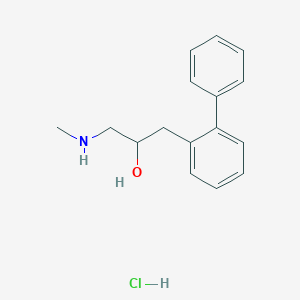![molecular formula C23H23BrN2O4 B8053535 rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide is an intriguing molecule, notable for its complex structure, incorporating various functional groups which confer unique chemical properties and potential applications. This article delves into its preparation, reactions, applications, mechanisms, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide typically involves multistep organic synthesis. The process often starts with the bromination of 2,2-dimethyl-1,3-dioxolane, followed by the introduction of a benzamide group through amide bond formation. Reaction conditions usually involve the use of specific catalysts and solvents to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might leverage more scalable and cost-efficient methods, possibly involving continuous flow reactors to enhance reaction efficiency and yield. Optimizing the reaction conditions, such as temperature, pressure, and solvent choice, plays a critical role in industrial production.
化学反应分析
Types of Reactions
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide undergoes a variety of chemical reactions, including:
Reduction: : Reduction processes can modify its bromine atoms or other reactive sites, typically using hydride sources or hydrogen gas.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, allowing the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation reactions might use reagents such as potassium permanganate or chromium trioxide. Reduction can be achieved using lithium aluminum hydride or palladium-catalyzed hydrogenation. Substitution reactions often require halide sources, organometallic reagents, and suitable solvents like dichloromethane or toluene.
Major Products
科学研究应用
rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide has extensive applications in scientific research:
Chemistry: : As a precursor or intermediate in organic synthesis, enabling the study of reaction mechanisms and new compound formation.
Biology: : Used in probing biological pathways and studying enzyme interactions due to its complex structure.
Medicine: : Potential therapeutic uses stemming from its interaction with biological targets.
Industry: : Applications in material science and pharmaceuticals, particularly in the development of new drugs or materials with specific properties.
作用机制
The compound’s effects are often mediated by its interaction with specific molecular targets, such as enzymes or receptors. These interactions can influence biological pathways, altering cellular functions and responses. The detailed mechanism involves the compound binding to active sites or undergoing biotransformation, which modifies its activity and effects.
相似化合物的比较
Compared to other compounds with similar structures, rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide exhibits unique properties due to its specific stereochemistry and functional groups.
rac-N,N'-((3aR,4R,7R,7aS)-5-chloro-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Similar, but with chlorine instead of bromine, affecting its reactivity and interactions.
rac-N,N'-((3aR,4R,7R,7aS)-5-methyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide: : Methyl substitution alters its hydrophobicity and steric properties.
属性
IUPAC Name |
N-[(3aS,4R,7R,7aR)-7-benzamido-6-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-23(2)29-19-17(25-21(27)14-9-5-3-6-10-14)13-16(24)18(20(19)30-23)26-22(28)15-11-7-4-8-12-15/h3-13,17-20H,1-2H3,(H,25,27)(H,26,28)/t17-,18+,19+,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOSMJCKUJBRK-FUMNGEBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C(C2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@@H]([C@H]2O1)NC(=O)C3=CC=CC=C3)Br)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053454.png)
![4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
![(3-Chlorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B8053470.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-2,2-dimethyl-5-(o-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053484.png)
![(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053486.png)
![(3aR,7aS)-2,2-dimethyl-5-(p-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053491.png)
![N-[(3aS,4R,7R,7aR)-7-benzamido-2,2-dimethyl-6-trimethylsilyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053515.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxypropan-2-yl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053523.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053526.png)




